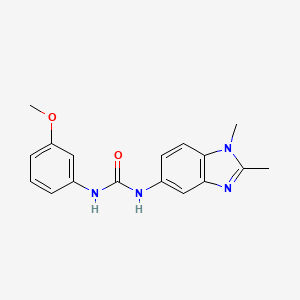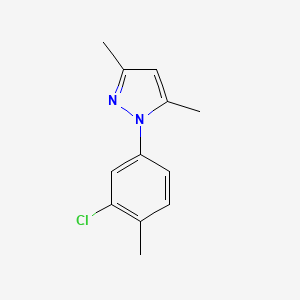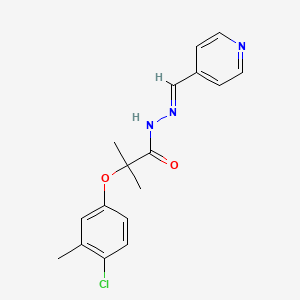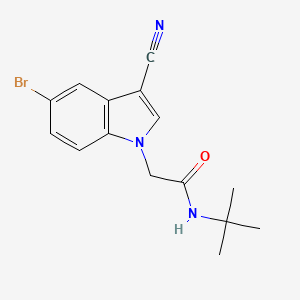![molecular formula C15H13N3OS2 B5842488 N-{5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5842488.png)
N-{5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide is a useful research compound. Its molecular formula is C15H13N3OS2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.05000439 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
- The compound likely interacts with cellular components or proteins involved in fungal growth inhibition, as it exhibits fungicidal properties .
- Under scanning and transmission electron microscopy, treated mycelium shows altered cell wall structure and disintegrated subcellular organelles .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Keep in mind that this information is based on existing studies, and ongoing research may reveal additional aspects of its action and behavior . 🌱🔬
Analyse Biochimique
Biochemical Properties
It is known that zinc (Zn), an essential trace element, serves as a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes . Therefore, it is plausible that N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide, being a zinc-related compound, may interact with various enzymes, proteins, and other biomolecules, influencing their function and activity.
Molecular Mechanism
It is known that similar compounds can inhibit certain types of fungi by affecting their microscopic morphology . It is possible that N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide exerts its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Propriétés
IUPAC Name |
N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-10(19)16-14-17-18-15(21-14)20-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGKHNVVCXHXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5842407.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5842411.png)

![[4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile](/img/structure/B5842424.png)
![N-[1-(aminocarbonyl)-2-(4-ethoxyphenyl)vinyl]benzamide](/img/structure/B5842440.png)


![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5842460.png)
![4-{1-cyano-2-[4-(diethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5842465.png)

![N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5842496.png)
![4-tert-butyl-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5842497.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)

